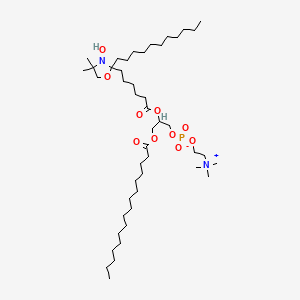
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is a spin-labeled phospholipid analog. It is a derivative of phosphatidylcholine, a major component of biological membranes. The compound is characterized by the presence of a doxyl group, which is a nitroxide radical, at the 7th position of the stearoyl chain. This spin label allows for the study of membrane dynamics and interactions using electron paramagnetic resonance (EPR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and stearic acid, followed by the introduction of the doxyl group at the 7th position of the stearoyl chain. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification and spin-labeling processes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The nitroxide radical can be reduced to form hydroxylamines.
Substitution: The ester bonds can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are commonly used.
Substitution: Hydrolysis reactions often involve the use of hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Free fatty acids and glycerophosphocholine.
Scientific Research Applications
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is widely used in scientific research, particularly in the fields of:
Chemistry: Studying membrane dynamics and interactions using EPR spectroscopy.
Biology: Investigating the structural properties of biological membranes and their interactions with proteins and other biomolecules.
Medicine: Exploring the role of membrane lipids in various diseases and developing lipid-based drug delivery systems.
Industry: Developing and testing new materials for biomedical applications, such as liposomes and nanocarriers.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where the doxyl group acts as a spin label. This allows researchers to study the dynamics and interactions of the membrane using EPR spectroscopy. The nitroxide radical of the doxyl group interacts with the magnetic field, providing information about the local environment and motion of the lipid molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-stearoyl-(16-doxyl)-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-stearoyl-(7-doxyl)-sn-glycero-3-phosphocholine is unique due to the specific position of the doxyl group on the 7th carbon of the stearoyl chain. This positioning allows for distinct interactions and dynamics within the membrane, providing unique insights into membrane behavior compared to other spin-labeled phospholipids with different doxyl group positions .
Properties
Molecular Formula |
C46H91N2O10P |
|---|---|
Molecular Weight |
863.2 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-[6-(3-hydroxy-4,4-dimethyl-2-undecyl-1,3-oxazolidin-2-yl)hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H91N2O10P/c1-8-10-12-14-16-18-19-20-21-22-24-26-29-33-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)34-30-28-32-36-46(47(51)45(3,4)41-55-46)35-31-27-25-23-17-15-13-11-9-2/h42,51H,8-41H2,1-7H3 |
InChI Key |
KTFKNUDUYUVTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1(N(C(CO1)(C)C)O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



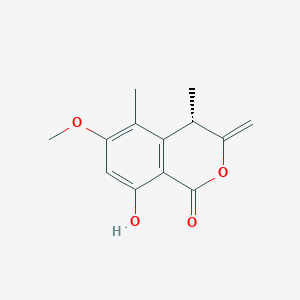
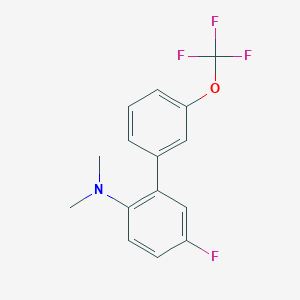
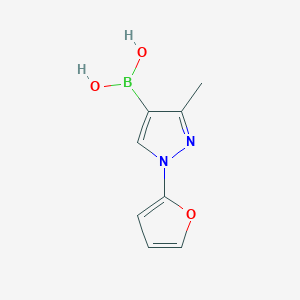
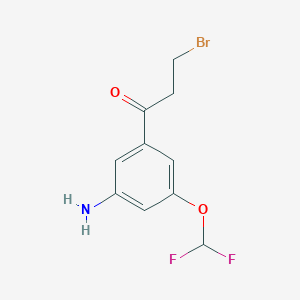


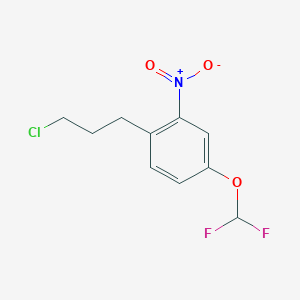
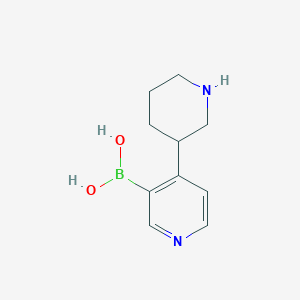
![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)


![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
